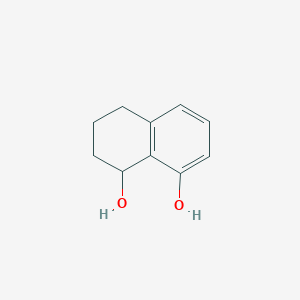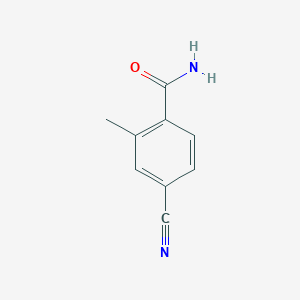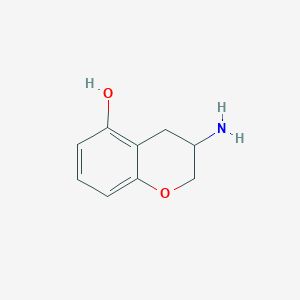
1,2,3,4-Tetrahydronaphthalene-1,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydronaphthalene-1,8-diol is a chemical compound that belongs to the class of organic compounds known as naphthalenes. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and eighth carbon atoms of the tetrahydronaphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,8-diol can be synthesized through various methods. One common approach involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by hydroxylation at the 1 and 8 positions. The hydrogenation process typically employs nickel catalysts under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation reactors. The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of suitable catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to other hydrogenated forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydrogenated forms of the compound.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydronaphthalene-1,8-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a hydrogen donor or acceptor, influencing redox reactions and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated form of naphthalene without hydroxyl groups.
1,2,3,4-Tetrahydronaphthalene-1,4-diol: A similar compound with hydroxyl groups at the 1 and 4 positions.
Naphthalene: The parent compound, fully aromatic without hydrogenation.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1,8-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydronaphthalene-1,8-diol |
InChI |
InChI=1S/C10H12O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,11-12H,2,4,6H2 |
Clave InChI |
QVJBDLAPPUAWKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)


![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)




